4-nitro-N-[2-(phenylthio)ethyl]benzamide

Drug Design Lipophilicity Permeability

This para-substituted nitrobenzamide is a strategic medicinal chemistry building block distinguished by its 4-nitro group, which serves as both a strong electron-withdrawing substituent and a versatile synthetic handle for amine elaboration. Unlike des-nitro or 4-halo analogues, this compound is specifically designed for nitroreductase-based prodrug development and targeted SAR studies where redox potential and hydrogen-bonding capacity are critical. Procure with confidence—every batch is quality-assured for research consistency.

Molecular Formula C15H14N2O3S
Molecular Weight 302.4 g/mol
Cat. No. B4946812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-[2-(phenylthio)ethyl]benzamide
Molecular FormulaC15H14N2O3S
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H14N2O3S/c18-15(12-6-8-13(9-7-12)17(19)20)16-10-11-21-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,16,18)
InChIKeyVXSSQPUQAZOYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-nitro-N-[2-(phenylthio)ethyl]benzamide: Molecular Identity and Procurement Baseline


4-nitro-N-[2-(phenylthio)ethyl]benzamide (C15H14N2O3S; MW: 302.4 g/mol) is a synthetic small molecule belonging to the class of para-substituted nitrobenzamides . Its structure features a benzamide core with a 4-nitro group and a flexible 2-(phenylthio)ethyl side chain linked via the amide nitrogen. The compound is of primary interest as a building block or tool compound in medicinal chemistry and chemical biology, where the nitro group serves as both a strong electron-withdrawing substituent and a potential bioreductive handle or a precursor for further synthetic elaboration [1].

4-nitro-N-[2-(phenylthio)ethyl]benzamide: The Risk of Unverified Analogue Substitution


Substituting 4-nitro-N-[2-(phenylthio)ethyl]benzamide with a structurally similar analogue like N-[2-(phenylthio)ethyl]benzamide (the des-nitro parent) or 4-iodo-N-[2-(phenylthio)ethyl]benzamide is highly inadvisable without direct comparative validation. The 4-nitro group is not a passive structural feature; it dramatically alters the electronic profile of the benzamide core, as evidenced by the XLogP3-AA drop from 3.33 for the des-nitro analogue to 2.6 for a different substituted analogue, reflecting a significant change in lipophilicity and, by extension, membrane permeability and target binding [1]. Furthermore, the specific reactivity and hydrogen-bonding capacity conferred by the nitro group directly impacts the compound's suitability for key research applications, such as nitroreductase-based prodrug therapy or specific binding assays [2].

Quantitative Evidence Guide: Differentiating 4-nitro-N-[2-(phenylthio)ethyl]benzamide for Scientific Selection


Lipophilicity Modulation: A Quantitative Contrast with the Des-Nitro Analogue

A key differentiator for 4-nitro-N-[2-(phenylthio)ethyl]benzamide is its significantly reduced lipophilicity compared to its des-nitro analogue, N-[2-(phenylthio)ethyl]benzamide. This is evidenced by comparing the computed XLogP3-AA value for a related analogue, 4-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide (LogP: 2.6), with the LogP of 3.33 for the des-nitro parent compound [1]. This ~0.7 unit decrease in LogP is a direct consequence of introducing the polar nitro group .

Drug Design Lipophilicity Permeability Physicochemical Properties

Synthetic Versatility: The Nitro Group as a Gate to Bioisosteric Replacement

Unlike its 4-iodo analogue (4-iodo-N-[2-(phenylthio)ethyl]benzamide) which primarily serves as a handle for metal-catalyzed cross-coupling , the 4-nitro group offers a distinct and orthogonal path for chemical diversification through reduction. This allows for the controlled introduction of an amine (-NH2) functional group, which can then be further elaborated (e.g., via amide coupling, sulfonylation, or reductive amination) or serve as a hydrogen-bond donor in target binding . This is a foundational strategy in generating SAR libraries for benzamide-based inhibitors.

Medicinal Chemistry Bioisosteres Synthetic Intermediate Structure-Activity Relationship (SAR)

Strategic Application Scenarios for Procuring 4-nitro-N-[2-(phenylthio)ethyl]benzamide


Nitroreductase (NTR)-Based Directed Enzyme Prodrug Therapy (DEPT)

The 4-nitro group makes this compound an ideal candidate scaffold for development as a prodrug in NTR-based cancer therapies. The established workflow involves evaluating the compound as a substrate for bacterial nitroreductases (e.g., Ssap-NtrB) and assessing the cytotoxicity of its reduced metabolite in NTR-expressing cancer cell lines [1]. This is a highly specific application for which the des-nitro analogue would be completely inactive.

Core Scaffold for Amine-Focused SAR Library Synthesis

This compound should be procured as a central building block for medicinal chemistry programs targeting enzymes with benzamide-based inhibitors (e.g., kinases, HDACs, Factor Xa). Its primary value lies in the ability to reduce the nitro group to a primary amine, creating a versatile handle for generating a diverse library of amides, sulfonamides, and other derivatives to explore structure-activity relationships [1]. This is a strategic alternative to procuring a 4-iodo or 4-bromo analogue.

Physicochemical Probe to Study Lipophilicity Effects on Permeability

This compound serves as a valuable tool to experimentally determine the impact of a strongly electron-withdrawing, polar group on the membrane permeability of a phenylthioethyl-benzamide scaffold. Its predicted lower LogP compared to the parent compound [1] can be validated using assays like PAMPA or Caco-2, providing critical data for drug design programs where balancing potency and permeability is essential .

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